![molecular formula C15H18N4O3S B2379292 1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2201041-22-5](/img/structure/B2379292.png)
1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
The compound “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule that contains a 1,2,3-triazole ring, a piperidine ring, and a phenyl ring . The 1,2,3-triazole ring is a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The phenyl ring is a six-membered aromatic ring with six carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures of the synthesized compounds are usually characterized by spectral data .Molecular Structure Analysis
The molecular structure of “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is likely to be complex due to the presence of multiple rings and functional groups . The 1,2,3-triazole ring exists in two tautomeric forms, with 1H-1,2,3-triazole being more stable than 4H-1,2,3-triazole .Chemical Reactions Analysis
The chemical reactions involving “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” are likely to be complex and dependent on the reaction conditions . The presence of multiple functional groups in the molecule provides multiple sites for chemical reactions to occur .Scientific Research Applications
- 1,2,3-triazoles have found significant use in drug development due to their unique properties, including high chemical stability and aromatic character .
- Medicinal compounds containing a 1,2,3-triazole core are available in the market, such as the anticonvulsant drug Rufinamide, cephalosporin antibiotic cefatrizine, and anticancer drug carboxyamidotriazole .
- Researchers utilize 1,2,3-triazoles as versatile building blocks in organic synthesis .
- The compound’s click chemistry approach enables straightforward and efficient synthesis .
Drug Discovery
Organic Synthesis
Polymer Chemistry
Supramolecular Chemistry
Bioconjugation and Chemical Biology
Fluorescent Imaging and Materials Science
Future Directions
The future directions for research on “1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities . The development of novel potential drug candidates having better efficacy and selectivity could be a promising area of research .
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby reducing the production of estrogens and potentially slowing the growth of estrogen-dependent cancer cells .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition can disrupt the normal function of the pathway, leading to a decrease in estrogen levels and potentially affecting the growth of estrogen-dependent cancer cells .
Result of Action
The compound’s action results in a decrease in estrogen levels due to the inhibition of the aromatase enzyme . This can lead to a slowdown in the growth of estrogen-dependent cancer cells . The compound has shown promising cytotoxic activity against certain cancer cell lines .
properties
IUPAC Name |
1-[3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-9-5-14(6-10-18)19-16-7-8-17-19/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUQXZIREKMWGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone |
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